An In-depth Technical Guide to PEG-7 Glyceryl Cocoate: Chemical Structure, Synthesis, and Characterization
An In-depth Technical Guide to PEG-7 Glyceryl Cocoate: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-7 Glyceryl Cocoate is a multifaceted non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries. It is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate, which is a monoester of glycerin and coconut fatty acids.[1][2] Its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties, makes it an effective emulsifier, emollient, and solubilizer.[3][4] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis pathway, key physicochemical properties, and experimental protocols for its characterization and performance evaluation.
Chemical Structure
PEG-7 Glyceryl Cocoate is not a single chemical entity but rather a complex mixture of molecules. The "PEG-7" designation indicates that an average of seven ethylene (B1197577) oxide units are attached to the glyceryl cocoate backbone.[3] The lipophilic portion of the molecule is derived from coconut oil, which is rich in fatty acids such as lauric acid, myristic acid, and capric acid. The hydrophilic portion consists of the polyethylene glycol chain. This dual nature is the basis for its surface-active properties.
The generalized chemical structure is as follows, where 'R' represents the fatty acid chains from coconut oil and 'n' is approximately 7:
Synthesis Pathway
The synthesis of PEG-7 Glyceryl Cocoate is achieved through the ethoxylation of glyceryl cocoate.[1] This process involves the reaction of glyceryl cocoate with ethylene oxide in the presence of a catalyst.
Synthesis of Glyceryl Cocoate (Precursor)
Glyceryl cocoate is first synthesized by the esterification of glycerin with coconut oil fatty acids. This reaction is typically carried out at elevated temperatures and in the presence of an acid or base catalyst.
Ethoxylation of Glyceryl Cocoate
The subsequent ethoxylation is a crucial step that introduces the hydrophilic polyethylene glycol chain. The reaction is generally performed in a stirred-tank reactor under controlled temperature and pressure.
A general logical workflow for the synthesis is depicted below:
Caption: Logical workflow for the synthesis of PEG-7 Glyceryl Cocoate.
Physicochemical Properties
The functional characteristics of PEG-7 Glyceryl Cocoate are dictated by its physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value | References |
| CAS Number | 68201-46-7 | [1] |
| Appearance | Clear, oily liquid | [5] |
| Color | Colorless to pale yellow | [6] |
| Odor | Characteristic | [5] |
| Molecular Weight (Approx.) | ~600 g/mol | - |
| HLB Value | 11 | [1][7] |
| Solubility | Soluble in water and alcohols; insoluble in oils | [1][5] |
| pH (5% in water) | 5.5 - 7.5 | [6] |
| Acid Value | ≤ 5.0 mg KOH/g | - |
| Saponification Value | 90 - 105 mg KOH/g | - |
| Hydroxyl Value | 175 - 195 mg KOH/g | - |
Experimental Protocols
This section outlines detailed methodologies for key experiments to characterize PEG-7 Glyceryl Cocoate and evaluate its performance.
Synthesis of PEG-7 Glyceryl Cocoate (Laboratory Scale)
This protocol describes a representative procedure for the ethoxylation of a fatty acid glyceride, which can be adapted for glyceryl cocoate.
Materials:
-
Glyceryl cocoate
-
Ethylene oxide
-
Potassium hydroxide (B78521) (KOH) as a catalyst
-
Nitrogen gas
-
A high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
Procedure:
-
Charge the reactor with a known amount of glyceryl cocoate and the catalyst (e.g., 0.5-2.0% w/w of the glyceride).
-
Purge the reactor with nitrogen gas to remove any air and moisture.
-
Heat the reactor contents to the desired reaction temperature (typically 120-180°C) under a nitrogen atmosphere.
-
Once the temperature is stable, introduce a metered amount of ethylene oxide into the reactor while maintaining the desired pressure (typically 1-5 bar). The amount of ethylene oxide is calculated based on the desired average degree of ethoxylation (n=7).
-
The reaction is exothermic and requires careful temperature control. Maintain the reaction mixture at the set temperature with continuous stirring for a specified duration (e.g., 2-8 hours) until the desired uptake of ethylene oxide is achieved.
-
After the reaction is complete, cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.
-
The resulting crude PEG-7 Glyceryl Cocoate can be purified by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid) and then filtering to remove the salt.
Characterization of Chemical Structure
5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized PEG-7 Glyceryl Cocoate.
Methodology:
-
Obtain an FTIR spectrum of the sample using a suitable spectrometer.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands:
-
A strong C=O stretching vibration around 1735 cm⁻¹ indicates the presence of the ester group.
-
A broad O-H stretching band around 3400 cm⁻¹ corresponds to the terminal hydroxyl group of the PEG chain.
-
A strong C-O-C stretching vibration around 1100 cm⁻¹ is characteristic of the ether linkages in the polyethylene glycol chain.
-
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the average degree of ethoxylation.
Methodology:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
In the ¹H NMR spectrum, the signals corresponding to the protons of the ethylene oxide units will appear as a large, broad peak around 3.6 ppm.
-
The protons of the glyceryl and fatty acid moieties will have characteristic chemical shifts.
-
The average degree of ethoxylation can be calculated by integrating the peak area of the ethylene oxide protons and comparing it to the integration of a known proton signal from the glyceryl cocoate backbone.
Determination of Emulsification Capacity
Objective: To evaluate the ability of PEG-7 Glyceryl Cocoate to form and stabilize an oil-in-water (O/W) emulsion.
Methodology:
-
Prepare a series of aqueous solutions of PEG-7 Glyceryl Cocoate at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
To a fixed volume of each surfactant solution, add a specific volume of a model oil (e.g., mineral oil or a relevant vegetable oil) to achieve a desired oil-to-water ratio (e.g., 20:80).
-
Homogenize the mixture using a high-shear mixer (e.g., at 5000-10000 rpm) for a fixed period (e.g., 5 minutes) to form an emulsion.
-
Transfer the emulsions to graduated cylinders and observe the separation of oil and water phases over time (e.g., at 1, 6, 24, and 48 hours).
-
The emulsification capacity can be quantified by measuring the volume of the separated aqueous phase. A smaller separated volume indicates better emulsifying performance.
-
The stability of the emulsion can also be assessed by measuring the droplet size distribution over time using techniques like laser diffraction.
Caption: Experimental workflow for determining emulsification capacity.
Measurement of Surface Tension
Objective: To quantify the effect of PEG-7 Glyceryl Cocoate on the surface tension of water.
Methodology:
-
Prepare a series of aqueous solutions of PEG-7 Glyceryl Cocoate with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a controlled temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The critical micelle concentration (CMC) can be determined from the break in the curve. The surface tension at the CMC (γ_CMC) is a measure of the maximum surface tension reduction.
In-Vitro Skin Moisturization Assessment
Objective: To evaluate the skin hydrating properties of a formulation containing PEG-7 Glyceryl Cocoate.
Methodology:
-
Prepare a base formulation (e.g., a simple lotion or gel) and a test formulation containing a specific concentration of PEG-7 Glyceryl Cocoate (e.g., 2-5%).
-
Use an in-vitro skin model, such as reconstituted human epidermis or ex-vivo pig skin.
-
Apply a standardized amount of the base and test formulations to different sections of the skin model.
-
Measure the skin surface hydration at baseline (before application) and at various time points after application (e.g., 1, 2, 4, 8, and 24 hours) using a Corneometer®. This instrument measures the electrical capacitance of the stratum corneum, which correlates with its water content.[8][9]
-
An increase in the Corneometer® readings for the test formulation compared to the base formulation indicates a positive moisturizing effect.
-
Transepidermal Water Loss (TEWL) can also be measured using a Tewameter® to assess the formulation's effect on the skin's barrier function. A decrease in TEWL suggests an improvement in the skin's ability to retain moisture.[8]
Conclusion
PEG-7 Glyceryl Cocoate is a versatile and effective non-ionic surfactant with a well-defined chemical structure and synthesis pathway. Its valuable physicochemical properties, particularly its emulsifying, emollient, and solubilizing capabilities, make it a key ingredient in a wide range of pharmaceutical and cosmetic formulations. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and performance evaluation of PEG-7 Glyceryl Cocoate, enabling researchers and formulation scientists to effectively utilize this ingredient in product development.
References
- 1. PEG-7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 2. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. scribd.com [scribd.com]
- 7. ulprospector.com [ulprospector.com]
- 8. cosmetic-labs.com [cosmetic-labs.com]
- 9. In Vitro Moisturizing Test - CD Formulation [formulationbio.com]
